Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-
Description
Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-2-methyl (molecular formula: C₂₀H₂₃Cl₂N₃O₂; ChemSpider ID: 278993) is an azobenzene derivative characterized by a bis(2-chloropropyl)amino group at the 4-position, a carboxy group at the 2'-position, and a methyl substituent at the 2-position of the benzene ring . Its E-configuration (trans isomer) is stabilized by the spatial arrangement of substituents, which influences its physicochemical properties, including thermal stability, photoisomerization efficiency, and intermolecular interactions.
Properties
CAS No. |
40136-91-2 |
|---|---|
Molecular Formula |
C19H21Cl2N3O2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[[4-[bis(3-chloropropyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H21Cl2N3O2/c20-11-3-13-24(14-4-12-21)16-9-7-15(8-10-16)22-23-18-6-2-1-5-17(18)19(25)26/h1-2,5-10H,3-4,11-14H2,(H,25,26) |
InChI Key |
MHSCCIQJDYCLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCCCl)CCCCl |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
The initial step involves the preparation of the azo linkage by diazotizing an aromatic amine (e.g., 4-aminobenzoic acid or its derivatives) followed by coupling with a bis(2-chloropropyl) substituted aniline. This step is critical for establishing the azo (-N=N-) bridge and positioning the substituents correctly.
- Reagents: Aromatic amine (e.g., 4-aminobenzoic acid), sodium nitrite (NaNO2), hydrochloric acid (HCl) for diazotization.
- Conditions: Low temperature (0–5 °C) to stabilize the diazonium salt.
- Coupling partner: Bis(2-chloropropyl) substituted aniline or its precursor.
This process yields the azobenzene core with the amino and carboxy substituents in the desired positions.
Introduction of Bis(2-chloropropyl)amino Groups
The bis(2-chloropropyl)amino substituents are typically introduced via nucleophilic substitution reactions on halogenated alkyl precursors. For example:
- Reaction of the azobenzene intermediate containing free amino groups with 2-chloropropyl chloride under basic conditions to form the bis(2-chloropropyl)amino substituents.
- Use of suitable bases such as triethylamine or potassium carbonate to facilitate substitution.
This step requires careful control of stoichiometry and temperature to avoid over-alkylation or side reactions.
Flow and Batch Synthesis Techniques
Recent advances in flow chemistry have demonstrated improved yields and selectivity in the synthesis of complex azo compounds, including macrocyclic and substituted azobenzenes.
- Batch synthesis: Traditional batch methods allow for controlled diazotization and coupling reactions, often requiring several hours at low temperatures. For example, batch reactions with equimolar amounts of amine and isocyanate have been reported to yield various isomers with moderate selectivity.
- Flow synthesis: Semicontinuous flow methods have achieved conversions of 85–93% and over 80% selectivity for specific isomers by precise control of reagent mixing and reaction times. These methods can reduce reaction times and improve scalability for industrial applications.
Although these methods are described for related azobenzene derivatives, they are adaptable for the preparation of azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-.
Analytical Characterization and Yield Optimization
- NMR Spectroscopy: ^1H NMR is used to distinguish isomers and monitor conversions by integrating characteristic signals of urea or azo protons.
- Chromatography: Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures.
- Reaction monitoring: Thin-layer chromatography (TLC) and NMR integration with internal standards (e.g., acetonitrile) are employed to quantify conversion and selectivity.
Data Table: Predicted Collision Cross Section and Mass Spectrometry Data
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]^+ | 394.10835 | 192.3 |
| [M+Na]^+ | 416.09029 | 205.0 |
| [M+NH4]^+ | 411.13489 | 199.6 |
| [M+K]^+ | 432.06423 | 195.8 |
| [M-H]^- | 392.09379 | 197.8 |
| [M+Na-2H]^- | 414.07574 | 200.3 |
| [M]^+ | 393.10052 | 196.2 |
| [M]^- | 393.10162 | 196.2 |
Note: These predicted values correspond to azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy- and assist in mass spectrometric identification and structural confirmation.
Summary of Key Literature Findings
- The azo coupling and nucleophilic substitution approach is the most established route for synthesizing azobenzene derivatives with amino and carboxy substituents.
- Flow synthesis techniques offer enhanced selectivity and yield, which can be adapted for this compound.
- Analytical techniques such as NMR and MS are essential for monitoring reaction progress and confirming product identity.
- No direct patents or extensive literature data are currently available specifically for azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy-, indicating an opportunity for further research and development.
Chemical Reactions Analysis
Azobenzene derivatives, including azobenzene, 4-bis(2-chloropropyl)amino-2’-carboxy-, undergo various chemical reactions:
Oxidation: Can be oxidized to form azoxybenzenes.
Reduction: Can be reduced to form hydrazobenzenes.
Substitution: The amino and carboxy groups can undergo substitution reactions with various reagents. Common reagents include reducing agents like sodium dithionite for reduction and oxidizing agents like hydrogen peroxide for oxidation.
Scientific Research Applications
Material Science Applications
Photoresponsive Materials
Azobenzene derivatives are widely used in the development of photoresponsive materials due to their ability to undergo reversible isomerization upon exposure to light. This property is exploited in:
- Smart Coatings : Used in coatings that change color or transparency in response to light.
| Application | Description |
|---|---|
| Smart Windows | Change transparency based on light exposure. |
| Optical Data Storage | Enable data storage systems that can be rewritten using light. |
Nanotechnology
The compound can be incorporated into nanostructures for drug delivery systems, where its photoresponsive nature allows for controlled release of therapeutic agents.
Pharmaceutical Applications
Drug Design and Delivery
Azobenzene derivatives have been investigated for their potential as drug carriers. Their ability to change conformation under light allows for targeted drug release in specific tissues.
Case Study: Anticancer Agents
Research has shown that azobenzene compounds can be designed to release cytotoxic agents selectively in cancer cells when exposed to specific wavelengths of light. This targeted approach minimizes side effects on healthy tissues.
Environmental Applications
Pollutant Detection and Degradation
Azobenzene compounds can be utilized in sensors for detecting environmental pollutants. Their structural properties allow them to interact with various contaminants, leading to changes that can be measured.
| Application | Description |
|---|---|
| Sensor Development | Used to create sensitive detectors for heavy metals and organic pollutants. |
| Photodegradation | Facilitate the breakdown of hazardous materials under UV light exposure. |
Cosmetic Formulations
Recent studies have explored the use of azobenzene compounds in cosmetic formulations due to their unique properties that enhance product stability and efficacy.
Case Study: Topical Formulations
A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated the effectiveness of azobenzene derivatives in improving the sensory properties and moisturizing effects of cosmetic products through experimental design methodologies .
Mechanism of Action
The primary mechanism of action for azobenzene derivatives involves photoisomerization, where the compound switches between trans and cis forms upon exposure to light . This change in structure can affect the compound’s interaction with other molecules, making it useful for controlling biological processes and developing responsive materials .
Comparison with Similar Compounds
Substituent Effects on Thermal Stability
Thermogravimetric analysis (TGA) of azobenzene-containing polymers (e.g., poly[4-methacroyloxy-(4'-carboxy)-azobenzene]) reveals that substituents significantly influence thermal degradation. For instance:
- Chloro-substituted derivatives: Poly[4-methacroyloxy-(4'-carboxy-3-chloro)-azobenzene] exhibits a higher immobilized mass fraction (13.33%) on silica gel compared to non-chlorinated analogs (10.61%), suggesting improved thermal resistance due to chlorine’s electron-withdrawing effects .
- Dendritic azobenzenes : Dendrons with peripheral azobenzene units (e.g., 4G1OH, 8G2OH) degrade at lower temperatures (T₁₀: 123–302°C) due to H-aggregate formation, whereas alkyl chain-modified derivatives show enhanced stability .
Comparison with Target Compound: The bis(2-chloropropyl)amino group in the target compound may enhance thermal stability relative to non-halogenated azobenzenes but reduce it compared to polymeric or dendritic systems with optimized alkyl/aryl spacing .
Sorption and Composite Material Performance
Silica-immobilized azobenzene polymers demonstrate metal ion sorption capabilities, influenced by substituents:
- Chlorinated vs.
- Carboxy group role : The target compound’s carboxy group may act as a chelating site for metal ions, though its performance relative to polymeric systems requires further study .
Comparative Data Table
Biological Activity
Azobenzene derivatives, particularly those with amino and carboxy functional groups, have garnered significant attention due to their diverse biological activities. The compound Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy- (commonly referred to as compound 1 ) is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays.
Chemical Structure and Properties
The chemical formula for Azobenzene, 4-bis(2-chloropropyl)amino-2'-carboxy- is . Its structure includes an azobenzene core with two chloropropyl amino groups and a carboxylic acid moiety, which is essential for its biological activity.
Synthesis
The synthesis of compound 1 typically involves the following steps:
- Formation of the Azobenzene Core : This is achieved through diazotization reactions followed by coupling with appropriate aromatic amines.
- Introduction of Chloropropyl Groups : Chloropropyl amines are reacted with the azobenzene core to yield the bis(chloropropyl) derivative.
- Carboxylation : The introduction of the carboxylic acid group can be accomplished via direct carboxylation methods or through hydrolysis of an ester precursor.
Antimicrobial Activity
Compound 1 has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that compound 1 may serve as a lead compound for developing new antimicrobial agents.
Antifungal Activity
The antifungal efficacy of compound 1 was assessed against several fungal pathogens. The results demonstrated moderate antifungal activity, particularly against Candida albicans.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 128 |
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that compound 1 possesses notable cytotoxic effects. The IC50 values were calculated using standard MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings indicate that compound 1 may have potential as an anticancer agent.
The mechanism by which compound 1 exerts its biological effects appears to be multifaceted:
- DNA Interaction : Preliminary studies suggest that the azobenzene moiety may intercalate into DNA, leading to strand breaks.
- Reactive Oxygen Species (ROS) Generation : Compound 1 may induce oxidative stress in cells, contributing to its cytotoxic effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of azobenzene derivatives in clinical settings. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
